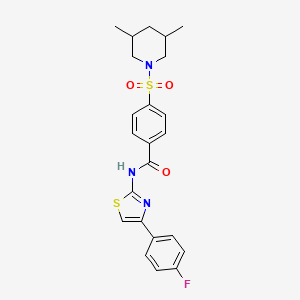

![molecular formula C13H10BrClFNO B2775443 4-Bromo-2-{[(5-chloro-2-fluorophenyl)amino]methyl}phenol CAS No. 1232804-13-5](/img/structure/B2775443.png)

4-Bromo-2-{[(5-chloro-2-fluorophenyl)amino]methyl}phenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

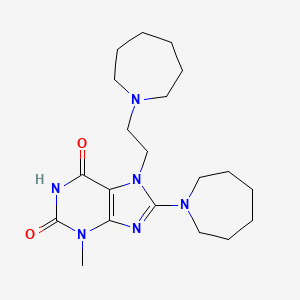

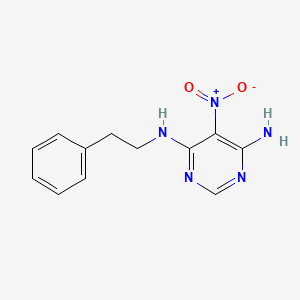

4-Bromo-2-{[(5-chloro-2-fluorophenyl)amino]methyl}phenol, also known as BCPP, is a phenolic compound with a wide range of applications in scientific research. It is an aromatic compound that is used for its ability to bind to proteins, DNA, and other molecules, making it a useful tool in the study of protein-protein interactions, DNA-protein interactions, and other biochemical processes. BCPP has been extensively studied in recent years due to its unique properties and potential applications in biochemistry, pharmacology, and medicine.

Applications De Recherche Scientifique

Synthesis and Structural Analysis

- Synthesis in Coordination Chemistry : The compound has been used in synthesizing copper(II) and oxido-vanadium(IV) complexes with distorted square pyramidal and octahedral geometries. These complexes were characterized using various analytical methods including FT-IR, UV–Vis, TGA, and X-ray diffraction (Takjoo et al., 2013).

Biological Evaluation and DNA Interaction

- Antimicrobial and Antidiabetic Activities : Derivatives of 4-aminophenol, closely related to 4-Bromo-2-{[(5-chloro-2-fluorophenyl)amino]methyl}phenol, have shown broad-spectrum antimicrobial activities and significant inhibition of amylase and glucosidase. DNA interaction studies suggest potential anticancer applications of these compounds (Rafique et al., 2022).

Electrooptical Properties

- Electrooptical Applications : Certain derivatives with lateral substitutions, including bromo and fluoro groups, have been studied for their low melting esters with large nematic ranges. These compounds exhibit useful electrooptical properties and are potential candidates for electrooptical applications (Gray & Kelly, 1981).

Chemosensors and Metal Ion Detection

- Fluorescent Active Chemosensors : Bromoaniline derivatives have been utilized as chemosensors for the detection of metal ions like Cu2+ and Zn2+. These complexes exhibit significant DNA and human serum albumin binding efficacies, highlighting their potential in biosensing applications (Das et al., 2021).

Catalysis and Chemical Reactions

- Catalytic Properties : The compound has been used to generate oxido-vanadium(V) complexes, which have been characterized and analyzed through FT-IR, UV–Vis, and elemental analysis. Such complexes have potential applications in catalysis and chemical reactions (Sheikhshoaie et al., 2015).

Antipathogenic Activity

- Antipathogenic and Antibiofilm Properties : Thiourea derivatives, including those with bromo, fluoro, and chloro substituents, have demonstrated significant antipathogenic activities against strains like Pseudomonas aeruginosa and Staphylococcus aureus, suggesting their potential in developing antimicrobial agents with antibiofilm properties (Limban et al., 2011).

Mécanisme D'action

Target of Action

Similar compounds have been used in proteomics research , suggesting potential protein targets.

Mode of Action

It’s known that bromine and chlorine substituents on aromatic rings can influence the reactivity of the compound, potentially affecting its interaction with its targets .

Biochemical Pathways

It’s worth noting that compounds with similar structures have been used in suzuki–miyaura coupling reactions , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Pharmacokinetics

The compound’s molecular weight is 330.58 , which could influence its bioavailability.

Action Environment

Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of 4-Bromo-2-{[(5-chloro-2-fluorophenyl)amino]methyl}phenol .

Propriétés

IUPAC Name |

4-bromo-2-[(5-chloro-2-fluoroanilino)methyl]phenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrClFNO/c14-9-1-4-13(18)8(5-9)7-17-12-6-10(15)2-3-11(12)16/h1-6,17-18H,7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCQFOSMZKZHCRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)NCC2=C(C=CC(=C2)Br)O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrClFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

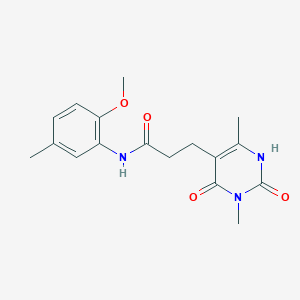

![N-(2-chlorophenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2775363.png)

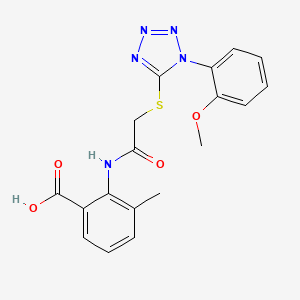

![ethyl 2-(8-(3-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/no-structure.png)

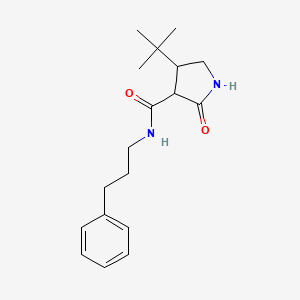

![[3-(4-nitrophenyl)-1H-1,2,4-triazol-5-yl]acetic acid](/img/structure/B2775369.png)

![(3E)-1-benzyl-3-{[(4-methylbenzyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2775377.png)

![N-(tert-butyl)-6-(4-fluorophenyl)-2-[4-(2-thienylacetyl)piperazin-1-yl]imidazo[2,1-b][1,3,4]thiadiazol-5-amine](/img/structure/B2775382.png)